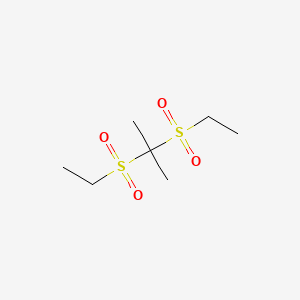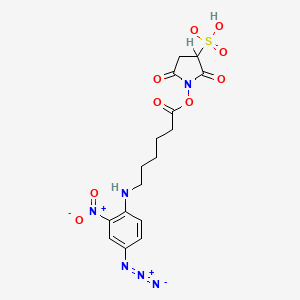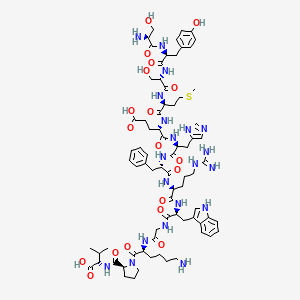
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
Vue d'ensemble
Description
“2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid” is a compound with the molecular formula C13H25NO7 . It is also known by other names such as Boc-NH-PEG3-CH2COOH, BocNH-PEG3-CH2COOH, and t-boc-N-amido-PEG3-acetic acid .
Molecular Structure Analysis
The compound has a molecular weight of 307.34 g/mol . The IUPAC name for this compound is 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 13 . The exact mass of the compound is 307.16310214 g/mol .Applications De Recherche Scientifique
Medical Research
This compound is used in medical research . It can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups . This modification increases the solubility and stability of these substances and reduces their immunogenicity .
Drug Release
Boc-NH-PEG3-CH2COOH plays a significant role in drug release . It can be incorporated into drug delivery systems to control the release rate of drugs, enhancing their therapeutic efficacy and reducing side effects .
Nanotechnology
In the field of nanotechnology, this compound is used as a building block . It can be used to construct nanoscale devices and materials, contributing to advancements in areas such as drug delivery, diagnostics, and materials science .
Cell Culture
Boc-NH-PEG3-CH2COOH is used in cell culture studies . It can be used to modify the surface of culture dishes to control cell adhesion, proliferation, and differentiation .
Ligand Study
This compound is used in the study of ligands . It can be used to synthesize ligand-targeted therapeutics and imaging agents .
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
Boc-NH-PEG3-CH2COOH has been used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) targeting MEK . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction .
Synthesis of Radiolabeled Probes
This compound has been used as a spacer in the synthesis of radiolabeled probes for dual labeling of tumor integrin αVβ3 and the gastrin-releasing peptide receptor (GRPR) in tumor tissue in vivo . This application is crucial for the diagnosis and treatment of cancer .
New Materials Research
Boc-NH-PEG3-CH2COOH is used in the research of new materials . It can be used to synthesize polymers with unique properties, contributing to the development of new materials for various applications .
Mécanisme D'action
Target of Action
It is known that the terminal carboxylic acid can react with primary amine groups .
Mode of Action
The compound 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid interacts with its targets by forming a stable amide bond. This occurs when the terminal carboxylic acid reacts with primary amine groups in the presence of activators such as EDC or HATU .
Biochemical Pathways
The formation of a stable amide bond can have downstream effects on various biochemical processes, particularly those involving protein interactions .
Result of Action
The formation of a stable amide bond can potentially alter protein structure and function .
Propriétés
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO7/c1-13(2,3)21-12(17)14-4-5-18-6-7-19-8-9-20-10-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSMYFLQPDFUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid | |
CAS RN |
462100-06-7 | |
| Record name | 2-{2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)







![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)



